molecular formula C5H8N2O3 B6603999 4-methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248284-31-1

4-methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B6603999
CAS RN: 2248284-31-1
M. Wt: 144.13 g/mol
InChI Key: ZFMPNMSSCFSFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxoimidazolidine-4-carboxylic acid (MOIC) is an organic compound with a molecular formula of C5H7NO3. It is a cyclic compound composed of a five-membered ring containing both an oxoimidazolidine and a carboxylic acid group. MOIC has been studied for its potential applications in drug synthesis and its ability to act as a catalyst in organic reactions.

Scientific Research Applications

4-methyl-2-oxoimidazolidine-4-carboxylic acid has been studied for its potential applications in drug synthesis. It has been found to be a useful intermediate for the synthesis of a variety of heterocyclic compounds, including pyridazines, quinolines, and thiazoles. 4-methyl-2-oxoimidazolidine-4-carboxylic acid has also been used as a catalyst in the synthesis of organic compounds, such as esters, amides, and amines. Additionally, 4-methyl-2-oxoimidazolidine-4-carboxylic acid has been used in the synthesis of a number of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

4-methyl-2-oxoimidazolidine-4-carboxylic acid has been found to act as a catalyst in organic reactions by forming a complex with the reactants. This complex then undergoes a series of rearrangements leading to the formation of the desired product. 4-methyl-2-oxoimidazolidine-4-carboxylic acid has also been found to be able to activate the C-H bonds of the reactants, which leads to the formation of the desired product.
Biochemical and Physiological Effects
4-methyl-2-oxoimidazolidine-4-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 4-methyl-2-oxoimidazolidine-4-carboxylic acid has been found to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). 4-methyl-2-oxoimidazolidine-4-carboxylic acid has also been found to have anti-tumor activity, as well as antioxidant and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methyl-2-oxoimidazolidine-4-carboxylic acid in lab experiments is its ability to act as a catalyst in organic reactions. This makes it a useful tool for the synthesis of a variety of compounds. Additionally, 4-methyl-2-oxoimidazolidine-4-carboxylic acid is relatively stable, making it suitable for use in a variety of conditions.
However, there are some limitations to using 4-methyl-2-oxoimidazolidine-4-carboxylic acid in lab experiments. For example, 4-methyl-2-oxoimidazolidine-4-carboxylic acid is sensitive to air and light, which can lead to the degradation of the compound. Additionally, 4-methyl-2-oxoimidazolidine-4-carboxylic acid is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 4-methyl-2-oxoimidazolidine-4-carboxylic acid are still being explored, and there are a number of future directions that could be explored. For example, further research could be conducted to investigate the potential of 4-methyl-2-oxoimidazolidine-4-carboxylic acid as an anticancer agent. Additionally, 4-methyl-2-oxoimidazolidine-4-carboxylic acid could be used as a catalyst in the synthesis of novel drugs, such as antivirals and antibiotics. Additionally, 4-methyl-2-oxoimidazolidine-4-carboxylic acid could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, 4-methyl-2-oxoimidazolidine-4-carboxylic acid could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

4-methyl-2-oxoimidazolidine-4-carboxylic acid can be synthesized by a condensation reaction of acetic anhydride and 2-amino-4-methyl-5-oxazolone. This reaction is carried out in an acidic medium, such as acetic acid, and the reaction proceeds with the formation of a cyclic imidazol-4-one. The imidazol-4-one is then treated with acetic anhydride, which results in the formation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid. The reaction is typically carried out at room temperature and is complete within a few hours.

properties

IUPAC Name

4-methyl-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-5(3(8)9)2-6-4(10)7-5/h2H2,1H3,(H,8,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMPNMSSCFSFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-oxoimidazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.